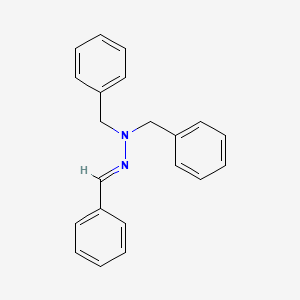

benzaldehyde dibenzylhydrazone

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-[(E)-benzylideneamino]-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2/c1-4-10-19(11-5-1)16-22-23(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-16H,17-18H2/b22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRHIFIUOXQKIX-CJLVFECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzaldehyde Dibenzylhydrazone and Its Analogues

Direct Condensation Approaches

The primary and most straightforward method for synthesizing benzaldehyde (B42025) dibenzylhydrazone is the direct condensation reaction between benzaldehyde and 1,2-dibenzylhydrazine (B2685787). wikipedia.org This reaction is a type of nucleophilic addition-elimination, where the nitrogen atom of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of the aldehyde, ultimately forming a C=N double bond with the elimination of a water molecule. numberanalytics.comchemguide.co.uk

Optimized Reaction Conditions for Benzaldehyde and 1,2-Dibenzylhydrazine Condensation

High yields of benzaldehyde dibenzylhydrazone are consistently achieved through the reaction of 1,2-dibenzylhydrazine with benzaldehyde. psu.edursc.org Research has shown that refluxing the reactants in a suitable solvent is a highly effective method. psu.edu

A typical procedure involves reacting 1,2-dibenzylhydrazine hydrochloride with benzaldehyde in the presence of a weak base, such as sodium carbonate, to neutralize the hydrochloride salt and facilitate the reaction. psu.edu The reaction is generally carried out under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The duration of the reflux is a critical parameter, with reaction times of around one to two hours often being sufficient for the reaction to go to completion. psu.edu

Below is a data table summarizing optimized reaction conditions derived from experimental findings for the synthesis of this compound and a closely related analogue.

| Aldehyde | Hydrazine Salt | Base | Solvent | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | 1,2-Dibenzylhydrazine hydrochloride | Sodium Carbonate | Toluene (B28343) | Reflux | 1 | 77 | psu.edu |

| p-Chlorobenzaldehyde | 1,2-Dibenzylhydrazine hydrochloride | Sodium Carbonate | Toluene | Reflux | 2 | 80 | psu.edu |

Solvent Selection and Catalytic Systems in Hydrazone Formation

The choice of solvent is crucial for optimizing the synthesis of hydrazones. For the condensation of 1,2-dibenzylhydrazine with aromatic aldehydes, toluene is a commonly used and effective solvent. psu.edursc.org Its boiling point allows the reaction to be conducted at a temperature high enough to favor the dehydration step, and it is relatively inert. Other solvents like ethanol (B145695) can also be used, particularly for the synthesis of similar hydrazone structures. psu.edu The use of a Dean-Stark apparatus can be beneficial to remove the water formed during the reaction, thereby driving the equilibrium towards the product side.

Hydrazone formation is typically catalyzed by acid. numberanalytics.com However, the reaction can also proceed under neutral or basic conditions. bham.ac.uk In the case of using a hydrazine salt like 1,2-dibenzylhydrazine hydrochloride, a base such as sodium carbonate or pyridine (B92270) is required to liberate the free hydrazine for it to act as a nucleophile. psu.edu While strong acid catalysis is common for many hydrazone syntheses, studies on the reaction with 1,2-dibenzylhydrazine indicate that high yields can be achieved without the addition of a strong acid catalyst, relying instead on thermal conditions and a weak base to neutralize the starting material salt. psu.edu In broader studies of hydrazone formation, various catalysts, including aniline (B41778) and its derivatives, have been shown to accelerate the reaction rate at neutral pH. nih.govnih.govacs.org

Yield Enhancement and Purity Control Strategies

Maximizing the yield and ensuring the purity of the final product are paramount. Several strategies can be employed:

Stoichiometry Control: Using a slight excess of one reactant can help drive the reaction to completion. In the synthesis of this compound, using an excess of the hydrazine hydrochloride salt has been documented. psu.edu

Removal of Water: As a condensation reaction, the formation of hydrazone is an equilibrium process. bham.ac.uk Removing the water byproduct as it forms shifts the equilibrium to the right, increasing the yield. This can be accomplished by azeotropic distillation with a solvent like toluene using a Dean-Stark trap.

Purity Control and Purification: The purity of the product is often controlled by the purification method. After the reaction, a standard workup involves washing the reaction mixture with water to remove any inorganic salts, followed by drying the organic layer. psu.edu The primary method for purifying the crude solid product is recrystallization from a suitable solvent, such as ethanol. psu.edu This process removes unreacted starting materials and byproducts, yielding pure crystalline this compound. The purity can be confirmed by techniques like melting point determination and spectroscopic analysis. chemguide.co.uk

Mechanistic Elucidation of Formation Pathways

The formation of this compound follows a well-established mechanism for imine and hydrazone synthesis, characterized as a nucleophilic addition-elimination reaction. chemguide.co.ukbham.ac.uk

Detailed Analysis of Nucleophilic Addition-Elimination Mechanism

The reaction mechanism proceeds in two main stages:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of 1,2-dibenzylhydrazine on the electrophilic carbonyl carbon of benzaldehyde. numberanalytics.comfiveable.me This attack breaks the C=O pi bond, and the electrons move to the oxygen atom. This step results in the formation of a zwitterionic tetrahedral intermediate. A rapid proton transfer then occurs to neutralize the charges, forming a neutral tetrahedral intermediate known as a hydrazinocarbinol (or carbinolhydrazine). psu.eduresearchgate.net

Elimination (Dehydration): The second stage involves the elimination of a water molecule from the hydrazinocarbinol intermediate. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (-OH2+). Subsequently, the lone pair on the adjacent nitrogen atom helps to push out the water molecule, forming a C=N double bond. numberanalytics.com The final step is the deprotonation of the nitrogen atom to yield the neutral hydrazone product and regenerate the acid catalyst. Under neutral or basic conditions, the dehydration step is generally the rate-determining step. bham.ac.uknih.gov

Investigation of Intermediates: Hydrazinocarbinols and Iminium Ions

The key intermediate in this reaction pathway is the hydrazinocarbinol . psu.edursc.org This species is the direct product of the initial nucleophilic addition step.

In reactions involving 1,2-disubstituted hydrazines like 1,2-dibenzylhydrazine, there is a possibility of forming an azomethine imine intermediate through an alternative dehydration pathway of the hydrazinocarbinol. Azomethine imines are 1,3-dipolar species that can be trapped by dipolarophiles. However, mechanistic studies involving the reaction of 1,2-dibenzylhydrazine with benzaldehyde have shown a failure to trap any such azomethine imine intermediates. psu.edursc.org This evidence strongly suggests that for 1,2-dibenzylhydrazine, the reaction does not proceed via a free azomethine imine. Instead, the formation of this compound is favored. It is proposed that the hydrazone may be formed directly from the hydrazinocarbinol intermediate or a related hydrazonium ion via a hydride transfer, which is a more dominant pathway when benzyl (B1604629) substituents are present on the hydrazine. psu.edursc.org

Kinetic and Thermodynamic Considerations in Hydrazone Synthesis

The formation of hydrazones from aldehydes and hydrazines is a reversible condensation reaction. The composition of the final product mixture can be dictated by whether the reaction is under kinetic or thermodynamic control. dalalinstitute.com

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that forms the fastest. libretexts.orgucalgary.ca This product corresponds to the reaction pathway with the lowest activation energy. ucalgary.ca For hydrazone synthesis, this often implies that the less sterically hindered, and thus more rapidly formed, isomer will predominate.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established. libretexts.orgucalgary.ca Under these conditions, the most thermodynamically stable product will be the major component of the mixture. libretexts.orgucalgary.ca The relative stability of the products is determined by their Gibbs free energy. dalalinstitute.com

The interplay between kinetic and thermodynamic control is crucial in synthetic strategies. By carefully selecting reaction conditions such as temperature, solvent, and reaction time, chemists can favor the formation of either the kinetic or the thermodynamic product. dalalinstitute.com For instance, a reaction might initially yield the kinetic product, but over time, if the conditions allow for reversibility, it will convert to the more stable thermodynamic product. ucalgary.ca

A study on the synthesis of 3,5-disubstituted pyrazoles from a heteropropargyl precursor highlighted the importance of these controls. The formation of the desired pyrazole (B372694) was achieved under kinetic control, while a competing cycloisomerization to a furan (B31954) was favored under thermodynamic control. mdpi.com This demonstrates that careful optimization of reaction parameters is essential to steer the reaction towards the desired outcome.

Stereochemical Control in this compound Synthesis

The carbon-nitrogen double bond in hydrazones can exist as E and Z stereoisomers. Controlling the stereochemical outcome of the synthesis is a significant challenge and a key area of research.

The selective synthesis of either the E or Z isomer of a hydrazone or related alkene is highly dependent on the reaction conditions and the nature of the reactants and catalysts.

One study demonstrated that the stereochemical outcome of the condensation of aliphatic aldehydes with nitroalkanes to form nitroalkenes could be controlled by changing the solvent and temperature. organic-chemistry.org The synthesis of (E)-nitroalkenes was favored in toluene at reflux, while (Z)-nitroalkenes were selectively formed in dichloromethane (B109758) at room temperature. organic-chemistry.org The presence of molecular sieves was found to be critical for achieving high stereoselectivity. organic-chemistry.org

In the context of reductive cross-coupling of two different benzaldehydes to form stilbenes, the order of addition of the reactants was found to influence the E/Z ratio of the resulting alkene. nih.gov This substrate-controlled selectivity allows for the preferential formation of either the E or Z isomer under identical reaction conditions simply by altering the sequence of reactant addition. nih.gov

Furthermore, the choice of catalyst can profoundly impact stereoselectivity. In nucleophilic thiol–yne/–ene reactions, both the solvent and the catalyst were found to be critical in determining the E/Z stereochemistry of the resulting polymers. nih.gov High dielectric solvents promoted the formation of the Z-isomer, while less polar solvents favored the E-isomer. nih.gov

Asymmetric synthesis aims to produce a chiral compound as a single enantiomer or with a significant enantiomeric excess. du.ac.inchiralpedia.com This is particularly important in the synthesis of pharmaceuticals, where different enantiomers of a molecule can have vastly different biological activities.

For the synthesis of chiral hydrazone derivatives, several strategies can be employed:

Substrate Control: Chirality already present in the substrate can direct the formation of a new stereogenic center. diva-portal.org

Auxiliary Control: An achiral substrate can be temporarily attached to a chiral auxiliary. This auxiliary then directs the stereochemical course of the reaction and is subsequently removed to yield the chiral product. du.ac.in

Reagent/Catalyst Control: A chiral reagent or catalyst can be used to directly convert an achiral substrate into a chiral product. uvic.ca This approach is often preferred as it can be more atom-economical.

The selectivity in asymmetric synthesis is a result of the differing activation energies of the transition states leading to the different stereoisomers. uvic.ca For a reaction to produce a product with a non-zero enantiomeric excess, it must be under some form of kinetic control, as thermodynamic control would lead to a racemic mixture of enantiomers which have the same Gibbs free energy. dalalinstitute.com

Enzymes are also powerful tools for asymmetric synthesis due to their high chemo-, regio-, and stereoselectivity. nih.gov Biocatalytic approaches can be used for stereoselective reductions and bond-forming reactions to produce optically pure chiral compounds. nih.gov

Atom-Economical and Green Chemistry Methodologies for Hydrazone Preparation

The principles of green chemistry encourage the development of synthetic methods that are more environmentally benign. nih.gov A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govskpharmteco.com

Carrying out reactions in the absence of a solvent or with a recyclable catalyst can significantly reduce the environmental impact of a synthetic process. rsc.org

Solvent-free synthesis of imine derivatives has been achieved by reacting benzaldehyde with various amines under neat conditions and removing the water produced using a vacuum pump. scirp.org This method offers a simple and effective route to imines in good yields. scirp.org Ball milling is another solvent-free technique that has emerged as a promising alternative to traditional solution-based chemistry, enabling reactions and syntheses that are often not possible in solution. rsc.org

Catalytic methods are also central to green chemistry. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused. researchgate.net For example, an iron(III) sulfate (B86663) catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water has been developed as a green route to N-alkylbenzamides. rsc.org

Microwave-Assisted Synthesis:

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. researchgate.netnih.gov This technique can be applied to both solution-phase and solvent-free reactions. cem.com

The synthesis of various hydrazone derivatives has been successfully achieved using microwave-assisted methods. For instance, N'-benzylidene salicylic (B10762653) acid hydrazides were synthesized in 62-80% yields in just 8-10 minutes under solvent-free microwave irradiation. researchgate.net Similarly, the synthesis of thiosemicarbazone Schiff bases was accomplished in 2-3 minutes via microwave irradiation over silica (B1680970) gel. ajol.info

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives nih.gov

| Compound | Method | Reaction Time | Yield (%) |

| 2-Phenylbenzimidazole | Conventional | 4 hours | 75 |

| 2-Phenylbenzimidazole | Microwave | 5 minutes | 92 |

| 2-(4-Chlorophenyl)benzimidazole | Conventional | 5 hours | 70 |

| 2-(4-Chlorophenyl)benzimidazole | Microwave | 6 minutes | 88 |

This table illustrates the significant reduction in reaction time and improvement in yield achieved with microwave-assisted synthesis compared to conventional heating.

Photochemical Approaches:

Photochemistry, which utilizes light to initiate chemical reactions, offers a green and sustainable alternative to traditional thermal methods. beilstein-journals.org Aldehydes, including benzaldehyde, can act as photoinitiators for various transformations. beilstein-journals.org

Photochemical methods have been employed for the synthesis of complex molecules. For example, the photochemical cyclization of stilbenoids has been used to prepare methylchrysenes in high yields. mdpi.com The stereochemistry of the starting stilbenoid (E or Z) was found to have no impact on the outcome of the photocyclization, as the double bond isomerizes during the process. mdpi.com

Recent research has also demonstrated the photochemical synthesis of natural lipids in water using visible-light-driven photoredox chemistry. nih.gov This highlights the potential of photochemical methods to drive complex biological syntheses under environmentally friendly conditions.

Chemical Reactivity and Transformational Chemistry of Benzaldehyde Dibenzylhydrazone

Reactions Involving the Hydrazone (C=N-N) Moiety

The core reactivity of benzaldehyde (B42025) dibenzylhydrazone is dictated by the carbon-nitrogen double bond (azomethine) and the adjacent nitrogen atoms. This functionality allows for reactions with both nucleophiles and electrophiles, as well as hydrolytic cleavage.

Nucleophilic Addition Reactions to the Azomethine Carbon

The azomethine carbon atom in benzaldehyde dibenzylhydrazone is electrophilic, analogous to a carbonyl carbon, and is thus susceptible to attack by nucleophiles. This reactivity provides a pathway to synthesize substituted hydrazine (B178648) derivatives.

The addition of organometallic reagents, such as organolithium compounds, to the C=N bond of imines and their derivatives is a well-established method for carbon-carbon bond formation. While direct studies on this compound are not extensively documented, research on closely related N-aryl imines demonstrates this reactivity. The reaction involves the nucleophilic attack of the organometallic's carbanionic component on the azomethine carbon, forming a new C-C bond and yielding a lithium amide intermediate, which is then protonated during aqueous workup to give the final amine product. nsf.gov

Studies on the addition of various organolithium reagents to N-benzylideneaniline, a structurally similar imine, show that this transformation proceeds effectively, providing the corresponding substituted amine derivatives in good yields. nsf.gov This reaction highlights the potential of using organometallic reagents to alkylate or arylate the azomethine carbon of this compound.

Table 1: Representative Nucleophilic Additions of Organolithium Reagents to an Imine Analog Reaction conditions and yields are based on additions to N-benzylideneaniline as a proxy for hydrazone reactivity. nsf.gov

| Reagent (R-Li) | Product Structure (after hydrolysis) | Yield (%) |

| n-Butyllithium | 1,N-diphenylpentan-1-amine | 90% |

| s-Butyllithium | 1,N-diphenyl-2-methylbutan-1-amine | 96% |

| t-Butyllithium | 1,N-diphenyl-2,2-dimethylpropan-1-amine | 70% |

| Phenyllithium | 1,1,N-triphenylethanamine | 80% |

The azomethine double bond of N,N-disubstituted hydrazones can be selectively reduced to a single bond to furnish the corresponding saturated hydrazine derivatives. This transformation is accomplished using complex metal hydrides. Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for this purpose, though other specialized borane (B79455) complexes can also be employed for greater selectivity and milder reaction conditions. masterorganicchemistry.comnih.govyoutube.com The reaction proceeds via the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic azomethine carbon, followed by protonation of the resulting nitrogen anion to yield the 1,2-dibenzyl-1-(phenylmethyl)hydrazine product. rsc.org

The use of amine borane complexes, such as those generated in situ from t-butylamine and borane dimethylsulfide complex (BMS), has been shown to be an exceptionally practical and effective method for the reduction of N,N-dimethylhydrazones, which are structurally related to dibenzylhydrazones. masterorganicchemistry.com

Table 2: Common Hydride Reagents for Reduction of C=N Bonds

| Reagent | Typical Solvent | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very powerful, non-selective reducing agent. nih.gov |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | Milder and more selective than LiAlH₄. rsc.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | More selective for imines over ketones; reaction is faster at slightly acidic pH. masterorganicchemistry.com |

| Amine Borane Complexes (e.g., t-BuNH₂·BH₃) | Methanol / Dichloromethane (B109758) | Effective under mildly acidic conditions, cost-effective, and simple to use. masterorganicchemistry.com |

Electrophilic Attack on Nitrogen Atoms

The nitrogen atoms in the dibenzylhydrazone moiety possess lone pairs of electrons, making them potential sites for electrophilic attack. However, direct alkylation or acylation on the nitrogen atoms can be challenging. Reports indicate that N,N-disubstituted hydrazones can be unreactive toward certain electrophiles like lead tetraacetate or halogens. sci-hub.st

Modern synthetic methods have enabled functionalization through reactions that likely proceed via radical pathways involving electrophilic species. A notable example is the copper-catalyzed trifluoromethylation of α,β-unsaturated N,N-dibenzylhydrazones using Togni's reagent, an electrophilic source of the CF₃ group. researchgate.net This reaction proceeds under mild conditions to yield stereodefined trifluoromethylated alkenyl derivatives. Similarly, copper-catalyzed difluoroalkylation has also been achieved. researchgate.net These transformations underscore the ability of the hydrazone moiety to react with electrophilic partners, often facilitated by a transition metal catalyst that enables the productive radical pathway.

Acid-Catalyzed Hydrolysis and Reversibility Studies

The formation of hydrazones is a reversible process, and the C=N bond in this compound is susceptible to acid-catalyzed hydrolysis, which regenerates the parent benzaldehyde and 1,2-dibenzylhydrazine (B2685787). ua.es Hydrazones are generally found to be significantly more sensitive to hydrolysis than analogous oximes. ua.es

The mechanism of hydrolysis is the microscopic reverse of hydrazone formation. researchgate.net It is initiated by the protonation of the imine nitrogen atom, which significantly increases the electrophilicity of the azomethine carbon. researchgate.netorganicreactions.org A water molecule then acts as a nucleophile, attacking the activated carbon to form a tetrahedral intermediate known as a hydrazinocarbinol. Subsequent proton transfers and elimination of the 1,2-dibenzylhydrazine moiety lead to the regenerated benzaldehyde. The optimal pH for hydrazone formation and hydrolysis typically strikes a balance, as excessively low pH will lead to non-nucleophilic protonated hydrazine, slowing the forward reaction. researchgate.net

Pericyclic Reactions and Cycloaddition Chemistry

While this compound itself is not typically a direct participant in pericyclic reactions, it serves as a stable precursor to reactive intermediates known as azomethine imines. Azomethine imines are aza-allyl type 1,3-dipoles that are highly valuable in [3+2] cycloaddition reactions for the synthesis of five-membered nitrogen-containing heterocyclic compounds. researchgate.net

The generation of the azomethine imine from the N,N-dibenzylhydrazone can be accomplished through oxidation or by using Lewis or Brønsted acids. researchgate.net Once formed, this transient intermediate can be trapped in situ by a suitable dipolarophile, such as an alkene or alkyne. The reaction proceeds via a concerted [3+2] cycloaddition pathway to afford pyrazolidine (B1218672) or pyrazoline derivatives. This two-step sequence, involving the generation of the azomethine imine followed by its cycloaddition, is a powerful strategy for constructing complex dinitrogenated heterocycles. While it has been suggested that azomethine imines are not formed as intermediates during the direct condensation of benzaldehyde and 1,2-dibenzylhydrazine, their deliberate generation from the pre-formed hydrazone for subsequent cycloaddition is a well-established synthetic strategy.

Ligand Chemistry and Metal Complexation

The nitrogen atoms of the hydrazone group in this compound possess lone pairs of electrons, making the molecule a potential ligand for metal ions. The ability of hydrazones to form stable complexes with a variety of transition metals is well-documented.

Benzaldehyde-derived hydrazones and thiosemicarbazones have been shown to act as chelating ligands, binding to transition metals through the nitrogen and, in the case of thiosemicarbazones, the sulfur atoms. researchgate.netmdpi.com For this compound, the two nitrogen atoms of the hydrazone moiety can potentially coordinate to a metal center, forming a stable chelate ring. The stability of such complexes is enhanced by the chelate effect. Tetraazamacrocycles, which contain multiple nitrogen donors, are known to form highly stable transition metal complexes. mdpi.com While not a macrocycle, the dibenzylhydrazone ligand can exhibit similar, albeit weaker, chelating properties.

Studies on related Schiff base ligands derived from benzaldehyde show the formation of complexes with metals like Cu(II), Ni(II), and Zn(II). sbmu.ac.ir

Hydrazone-based ligands can adopt various coordination modes. In the case of this compound, it is likely to act as a bidentate ligand, coordinating through both nitrogen atoms. The geometry of the resulting metal complex would depend on the specific metal ion, its oxidation state, and the other ligands present. For example, square-planar or tetrahedral geometries are commonly observed for Cu(II) and Ni(II) complexes with Schiff base ligands. sbmu.ac.ir

| Metal Ion | Potential Geometry with Hydrazone Ligands |

| Cu(II) | Square-planar |

| Ni(II) | Square-planar, Tetrahedral |

| Zn(II) | Tetrahedral |

A significant application of hydrazones in modern organic synthesis is their use as directing groups in transition metal-catalyzed C-H activation reactions. dmaiti.com The hydrazone moiety can coordinate to a metal catalyst, positioning it in proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization.

Specifically, N,N-dibenzylhydrazones have been employed in ruthenium-catalyzed tandem C-H fluoromethylation/cyclization reactions. researchgate.net The hydrazone group directs the ortho-C-H activation of the benzaldehyde ring. This strategy allows for the selective functionalization of an otherwise unreactive C-H bond.

The general principle of hydrazone-directed C-H activation is depicted below:

Coordination of the hydrazone nitrogen to the metal center.

Formation of a metallacycle intermediate via ortho-C-H activation.

Reaction with a coupling partner (e.g., an alkene or alkyne).

Reductive elimination to form the product and regenerate the catalyst.

This approach has been used for various transformations, including arylation, and amidation of benzaldehydes using transient directing groups formed in situ. nih.gov

| Catalytic Reaction | Role of Hydrazone | Metal Catalyst | Reference |

| C-H Fluoromethylation/Cyclization | Directing Group | Ruthenium | researchgate.net |

| C-H Arylation | Directing Group | Palladium | nih.gov |

| C-H Amidation | Directing Group | Iridium | nih.gov |

Functional Group Transformations of the Aromatic and Benzyl (B1604629) Moieties

The this compound molecule possesses two types of aromatic rings: the phenyl ring derived from benzaldehyde and the two phenyl rings of the benzyl groups. These rings can potentially undergo various functional group transformations, a cornerstone of synthetic organic chemistry. organic-chemistry.org

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. Depending on the reaction conditions and the directing effects of the existing substituents, functional groups such as nitro, halogen, or acyl groups can be introduced onto the phenyl rings. The hydrazone moiety itself would influence the regioselectivity of such substitutions on the benzaldehyde-derived ring.

Furthermore, transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds on the aromatic rings, assuming prior functionalization (e.g., halogenation). organic-chemistry.org

The benzylic C-H bonds of the dibenzyl groups also offer sites for functionalization. For instance, benzylic C(sp³)–H bonds can be functionalized through various methods, including radical reactions or transition metal-catalyzed processes. beilstein-journals.org

Electrophilic Aromatic Substitution Reactions

The transformation of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is a key area of its chemical reactivity. The substituent already present on the ring, in this case, the dibenzylhydrazone group (-CH=N-N(CH₂Ph)₂), governs the rate and regiochemical outcome of these reactions.

Detailed research indicates that while direct electrophilic substitution on the pre-formed this compound is not the most commonly reported synthetic approach, the directing influence of the hydrazone group is well-understood through studies on analogous structures. The more prevalent strategy for obtaining substituted derivatives involves the condensation of an already substituted benzaldehyde with 1,2-dibenzylhydrazine. thieme-connect.commasterorganicchemistry.com This approach allows for precise placement of functional groups on the aromatic ring prior to hydrazone formation.

| Starting Aldehyde | Product | Yield | Reference |

| Benzaldehyde | This compound | 93% | masterorganicchemistry.com |

| p-Chlorobenzaldehyde | p-Chlorothis compound | High | masterorganicchemistry.com |

| trans-2-Formylstilbene | trans-2-Formylstilbene dibenzylhydrazone | High | masterorganicchemistry.com |

From a mechanistic standpoint, the dibenzylhydrazone moiety is considered an activating, ortho-, para- directing group. organicchemistrytutor.comyoutube.com The nitrogen atom bonded to the iminic carbon possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene (B151609) itself. wikipedia.org

The resonance stabilization is most effective for the carbocation (arenium ion) intermediates formed during attack at the ortho and para positions. This stabilization lowers the activation energy for these pathways, making them kinetically favored over meta-attack. masterorganicchemistry.comlibretexts.org

Strong experimental support for the ortho-directing nature of hydrazone groups comes from transition-metal-catalyzed C-H functionalization reactions. For instance, N,N-dimethylhydrazones have been shown to be excellent directing groups for the iridium-catalyzed ortho,ortho'-diborylation of the aromatic ring. researchgate.net This reaction proceeds with high selectivity, underscoring the powerful directing capability of the hydrazone functionality. researchgate.net

Table of Iridium-Catalyzed Ortho-Diborylation of Aromatic Hydrazones researchgate.net

| Hydrazone Substrate | Product | Yield |

|---|---|---|

| Benzaldehyde N,N-dimethylhydrazone | 2,6-Diborylated benzaldehyde N,N-dimethylhydrazone | 76% |

| 3-Chlorobenzaldehyde (B42229) N,N-dimethylhydrazone | 2,6-Diborylated 3-chlorobenzaldehyde N,N-dimethylhydrazone | 72% |

Modifications of the Benzyl Chains

The two benzyl groups (-CH₂Ph) within the this compound structure offer additional sites for chemical transformation, specifically at the benzylic C-H bonds. These positions are known to be susceptible to oxidation and radical-mediated functionalization due to the relative stability of the resulting benzyl radical. rsc.org

One of the foundational reactions in the synthesis of hydrazones highlights the reactivity of this position. The oxidation of N,N-dibenzylhydrazine using benzeneseleninic acid can produce this compound. cdnsciencepub.com The proposed mechanism involves a Pummerer-like reaction where an attack occurs at one of the benzylic positions of an intermediate species, leading to the formation of the C=N double bond. cdnsciencepub.com

Modern synthetic methodologies have further expanded the possibilities for functionalizing these benzylic C-H bonds. Advanced techniques, often employing photoredox or transition-metal catalysis, allow for the direct introduction of various atoms and functional groups. rsc.orgacs.org These methods typically proceed by generating a benzyl radical intermediate via hydrogen atom transfer (HAT), which is then trapped by a coupling partner. rsc.orgchinesechemsoc.org This strategy enables the formation of new carbon-nitrogen, carbon-carbon, and carbon-halogen bonds under relatively mild conditions. acs.org

Several catalytic systems have been developed that are applicable to the N-benzyl moieties within the target molecule.

| Reaction Type | Reagents/Catalyst System | Functional Group Introduced | Reference |

| C-H Amination | Ir(III) photocatalyst, BocNH₂ | -NHBoc | acs.org |

| C-H Thiocyanation | Copper(I) acetate (B1210297), N-fluorobenzenesulfonimide (NFSI), KSCN | -SCN | chinesechemsoc.org |

| C-H Collidination | Electrooxidation, 2,4,6-Collidine | -N⁺(2,4,6-trimethylpyridine) | acs.orgnih.gov |

| C-H Carboxylation | NiCl₂·6H₂O, Xanthone photosensitizer, CO₂ | -COOH | rsc.org |

These transformations underscore the versatility of the benzyl groups as handles for introducing further molecular complexity and diversity into the this compound scaffold.

Applications of Benzaldehyde Dibenzylhydrazone in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the C=N double bond and the presence of the N-N bond in benzaldehyde (B42025) dibenzylhydrazone make it a valuable precursor for the synthesis of a variety of complex molecules. It serves as a foundational building block for the construction of several classes of nitrogen-containing heterocyclic compounds and can participate in multicomponent reactions.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. masterorganicchemistry.comprinceton.edu Benzaldehyde dibenzylhydrazone provides a convenient starting point for the synthesis of several such heterocyclic systems.

Pyrazolidines: The synthesis of pyrazolidine (B1218672) rings can be achieved through the [3+2] cycloaddition reaction of azomethine imines with alkenes. rsc.org Azomethine imines can be generated in situ from hydrazones like this compound under thermal conditions or with the aid of Lewis or Brønsted acids. ua.es The resulting 1,3-dipole then reacts with a suitable dipolarophile (an alkene) to furnish the pyrazolidine ring system. The reaction between an in situ generated azomethine imine from a hydrazone and an alkene is a powerful tool for constructing these five-membered dinitrogenated heterocycles. rsc.orgua.es

Oxadiazolines: 1,3,4-Oxadiazoline derivatives can be synthesized from hydrazone precursors through oxidative cyclization. For instance, N-acylhydrazones can undergo oxidative cyclization in the presence of an oxidizing agent to form the corresponding 1,3,4-oxadiazole (B1194373) ring. rsc.orgd-nb.info While this compound is not an N-acylhydrazone, analogous oxidative cyclization strategies, potentially involving modification of the dibenzylhydrazone or the use of specific reagents, could be envisioned to access oxadiazoline systems. One general method involves the reaction of acylhydrazides with isothiocyanates, which proceeds via an aerobic oxidation and a DMAP-facilitated annulation sequence to yield 2-imino-1,3,4-oxadiazolines. acs.org

Table 1: Examples of Reagents for Heterocycle Synthesis from Hydrazone Precursors

| Target Heterocycle | Key Reagent/Reaction Type | Reference |

| Pyrazolidine | Alkene (Dipolarophile) / 1,3-Dipolar Cycloaddition | rsc.orgua.es |

| Oxadiazoline | Oxidizing Agent / Oxidative Cyclization | rsc.orgd-nb.info |

Azetidinones: The 2-azetidinone, or β-lactam, ring is a core structural motif in many important antibiotics. mdpi.comtandfonline.com A primary method for its synthesis is the Staudinger ketene-imine cycloaddition. tandfonline.com In this reaction, a ketene (B1206846) reacts with an imine in a [2+2] cycloaddition to form the β-lactam ring. While this compound is a hydrazone, it can be hydrolyzed to benzaldehyde, which can then be converted to an imine (Schiff base) by reaction with a primary amine. This imine can subsequently react with a ketene (often generated in situ from an acyl chloride and a tertiary amine) to yield the desired azetidinone. derpharmachemica.com Alternatively, some studies have shown that hydrazones themselves can act as the imine component in reactions with ketenes to form 1-amino-2-azetidinones. researchgate.netresearchgate.net

Thiazolidinones: 4-Thiazolidinones are another class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the cyclocondensation of a Schiff base with thioglycolic acid. Similar to the synthesis of azetidinones, this compound can serve as a precursor to the required benzaldehyde-derived Schiff base. The Schiff base, upon reaction with thioglycolic acid, yields the 4-thiazolidinone (B1220212) ring system.

Table 2: General Reaction Conditions for Azetidinone and Thiazolidinone Synthesis

| Heterocycle | Reactants | General Conditions | Reference |

| Azetidinone | Imine, Acyl Chloride, Triethylamine | Anhydrous solvent, often at low to room temperature | derpharmachemica.com |

| Thiazolidinone | Schiff Base, Thioglycolic Acid | Reflux in a suitable solvent like benzene (B151609) or toluene (B28343) | N/A |

Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient tools in organic synthesis. baranlab.orgnih.gov The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs. nih.govorganic-chemistry.orgrug.nl In these reactions, an aldehyde is a key component. This compound, as a stable derivative of benzaldehyde, could potentially be used as an aldehyde surrogate. Under the reaction conditions, it might hydrolyze to release benzaldehyde in situ for participation in the MCR. Alternatively, the hydrazone itself might undergo reaction with the other components under specific catalytic conditions.

Strategic Utility in Carbonyl Group Transformations

Beyond its role as a building block for heterocycles, this compound and its analogues have utility in transformations related to the carbonyl group from which they are derived.

Application in Wolff-Kishner Reduction Analogues

The classical Wolff-Kishner reduction is a method to completely reduce a carbonyl group of an aldehyde or ketone to a methylene (B1212753) group (–CH2–) using hydrazine (B178648) and a strong base at high temperatures. princeton.eduwikipedia.orgacs.orgorganic-chemistry.org The reaction proceeds via a hydrazone intermediate. wikipedia.org

While the standard Wolff-Kishner reduction is typically applied to carbonyl compounds, modified procedures can be used for the reduction of pre-formed hydrazones. The N,N-dibenzyl substitution in this compound makes it a stable compound that could be subjected to modified Wolff-Kishner conditions. Such conditions might involve the use of alternative bases or solvents to effect the reductive cleavage of the C=N bond. For instance, modified procedures using tosylhydrazide instead of hydrazine allow for much milder reaction conditions. masterorganicchemistry.com The reduction of N,N-disubstituted hydrazones is a less common but feasible transformation that can lead to the corresponding amines or hydrocarbons depending on the specific reaction conditions and the nature of the substituents. acs.org

Stereoselective Alkylation and Arylation Reactions

The stereoselective formation of carbon-carbon bonds at the α-position of a carbonyl group is a cornerstone of modern organic synthesis. Hydrazones, as carbonyl surrogates, offer a powerful platform for such transformations. The seminal work in this area involves the use of chiral hydrazones, such as those derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which allow for highly diastereoselective alkylation reactions. wikipedia.org The general strategy involves the deprotonation of the hydrazone to form a chiral azaenolate, which then reacts with an electrophile. The inherent chirality of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary reveals the α-alkylated carbonyl compound in high enantiomeric purity. wikipedia.org

While specific studies on the stereoselective alkylation of this compound are not extensively documented, research on other hydrazone systems provides a proof of concept. For instance, dianions of chiral nitro hydrazones have been shown to undergo diastereoselective alkylation. nih.gov Furthermore, the palladium-catalyzed asymmetric hydrogenation of various hydrazones demonstrates that the C=N bond is a viable handle for introducing stereochemistry. acs.orgresearchgate.net

In the realm of arylation, palladium catalysis has been successfully employed for the enantioselective 1,2-addition of arylboronic acids to glyoxylate-derived hydrazones, yielding α-aryl α-hydrazino esters and amides with high enantioselectivity. researchgate.net This suggests that a similar approach could potentially be applied to this compound, allowing for the stereoselective introduction of aryl groups.

A summary of representative stereoselective alkylation and arylation reactions of hydrazone derivatives is presented in Table 1.

Table 1: Examples of Stereoselective Alkylation and Arylation of Hydrazone Derivatives

| Hydrazone Type | Electrophile/Reagent | Catalyst/Auxiliary | Product Type | Diastereomeric/Enantiomeric Excess |

|---|---|---|---|---|

| Ketone-derived SAMP Hydrazone | Alkyl Halides | SAMP Chiral Auxiliary | α-Alkylated Ketone | >95% de |

| Glyoxylate-derived Hydrazone | Phenylboronic Acid | Pd(TFA)₂ / Pyridine-hydrazone ligand | α-Aryl α-Hydrazino Ester | up to >99% ee |

| Cyclic N-Acyl Hydrazone | H₂ | Ni–(S,S)-Ph-BPE complex | Chiral Cyclic Hydrazine | up to >99% ee |

Data sourced from references wikipedia.orgnih.govacs.orgresearchgate.net

Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

The modular nature of hydrazones makes them attractive scaffolds for the development of chiral auxiliaries and ligands. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. bath.ac.uk The most prominent examples in the context of hydrazones are the aforementioned SAMP and RAMP auxiliaries. wikipedia.org These pyrrolidine-based structures create a chiral environment that effectively biases the facial selectivity of reactions at the α-carbon.

Inducement of Enantioselectivity in New Chemical Transformations

The core principle behind using a chiral auxiliary derived from a hydrazone is to form a diastereomeric intermediate that exhibits a significant energy difference between its competing transition states for a given reaction. This energy difference dictates the stereochemical outcome. For instance, in the alkylation of SAMP/RAMP hydrazones, the lithium azaenolate intermediate adopts a rigid, chelated conformation, where one face of the nucleophilic carbon is effectively blocked by the auxiliary's methoxymethyl group, forcing the electrophile to approach from the less hindered face. wikipedia.org

Beyond alkylation, hydrazone-based auxiliaries have been used to induce enantioselectivity in a variety of other transformations, including aldol (B89426) reactions, Michael additions, and rearrangements. bath.ac.uk While this compound itself is achiral, it could serve as a foundational structure. By introducing chirality into the dibenzyl portion of the molecule, one could envision creating a new class of chiral auxiliaries. The steric and electronic properties of these modified auxiliaries could then be tuned to induce enantioselectivity in a range of chemical transformations.

Recent developments have also shown that chiral Brønsted acids can catalyze the enantioselective addition of achiral hydrazones to electrophiles, such as 3-indolylmethanols, to produce artificial tryptophan derivatives with excellent enantioselectivities. rsc.org This approach demonstrates that even without a covalently bound chiral auxiliary on the hydrazone itself, a chiral environment can be created by a catalyst to control the stereochemistry.

Chiral Catalyst Design Utilizing this compound Scaffolds

In addition to serving as chiral auxiliaries, hydrazone derivatives have been successfully employed as chiral ligands in metal-catalyzed asymmetric reactions. In this context, the hydrazone moiety acts as a coordinating unit for a metal center, and the chirality is typically incorporated in the backbone of the ligand. Pyridine-hydrazone ligands, for example, have proven to be highly effective in palladium-catalyzed enantioselective additions of arylboronic acids to various hydrazones. us.esrsc.org

A hypothetical chiral ligand based on a this compound scaffold could be designed by introducing chiral substituents on the benzyl (B1604629) groups or by incorporating a chiral bicyclic system. The nitrogen atoms of the hydrazone could then coordinate to a metal center, such as palladium, rhodium, or nickel, creating a chiral catalytic complex. The stereochemical outcome of the catalyzed reaction would then be dictated by the spatial arrangement of the ligand around the metal.

The development of chiral bis-hydrazone ligands has also been explored for enantioselective cross-coupling reactions. acs.org These ligands can provide a C₂-symmetric environment, which is often beneficial for achieving high levels of enantioselectivity. A this compound scaffold could be dimerized or functionalized to create such bidentate or polydentate ligands.

The effectiveness of such newly designed ligands would need to be evaluated in benchmark asymmetric transformations, such as the addition of diethylzinc (B1219324) to benzaldehyde or asymmetric allylic alkylations. jst.go.jpnih.gov The results from these studies would guide the further optimization of the ligand structure to achieve higher yields and enantioselectivities.

A summary of the application of hydrazone-based chiral ligands in asymmetric catalysis is provided in Table 2.

Table 2: Applications of Hydrazone-Based Chiral Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type | Product | Enantiomeric Excess |

|---|---|---|---|---|

| Pyridine-hydrazone | Pd(II) | Arylation of Hydrazones | α-Aryl α-Hydrazino Phosphonates | 96 - >99% ee |

| Chiral Bis-hydrazone | Pd(II) | Aryl-Aryl Cross-Coupling | Chiral Biaryls | up to 83:17 er |

Spectroscopic and Advanced Structural Characterization of Benzaldehyde Dibenzylhydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of chemical shifts, spin-spin coupling, and various two-dimensional techniques, a complete picture of the atomic connectivity and spatial arrangement of benzaldehyde (B42025) dibenzylhydrazone can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of benzaldehyde dibenzylhydrazone provides crucial information about the different proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and benzaldehyde-derived rings, the benzylic methylene (B1212753) protons, and the imine proton.

A key feature in the spectrum is a singlet observed around 4.50 ppm , which is attributed to the four protons of the two benzyl (CH₂) groups. ruc.dk The equivalence of these protons suggests a degree of conformational flexibility or symmetry in the molecule on the NMR timescale.

The aromatic region of the spectrum, typically appearing as a complex multiplet between 7.1 and 7.5 ppm , accounts for the remaining 15 aromatic protons from the three phenyl rings, as well as the imine proton (CH=N). ruc.dk A more detailed analysis of this region would be expected to reveal distinct signals for the ortho, meta, and para protons of each aromatic ring, with their chemical shifts influenced by their proximity to the electron-withdrawing C=N group and the nitrogen atom. The imine proton is also expected to resonate within this region, and its specific assignment can be confirmed through 2D NMR techniques.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Benzyl CH₂ | ~4.50 | s | 4H | N/A |

| Aromatic H's | ~7.1 - 7.5 | m | 15H | ~7-8 (ortho), ~2-3 (meta), ~0.5-1 (para) |

| Imine CH=N | ~7.2 - 7.6 | s | 1H | N/A |

Note: This table is based on a combination of reported data and predicted values based on analogous structures. The aromatic region is presented as a multiplet, though individual signals with specific coupling constants would be resolved in a high-resolution spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) of sp² and sp³ Carbons, Including C=N

The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. The spectrum can be divided into regions corresponding to the sp³-hybridized benzylic carbons and the sp²-hybridized aromatic and imine carbons.

The sp³ carbon of the benzyl groups is expected to appear in the aliphatic region of the spectrum, typically around 50-60 ppm . The sp² carbons of the three aromatic rings will resonate in the downfield region, generally between 125 and 140 ppm . The chemical shifts of these aromatic carbons will vary depending on their position relative to the substituents. The carbon atom of the imine group (C=N) is a key diagnostic signal and is anticipated to appear further downfield, likely in the range of 140-160 ppm , due to the electronegativity of the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Benzyl CH₂ | 50 - 60 |

| Aromatic C (unsubstituted) | 125 - 130 |

| Aromatic C (substituted/ipso) | 135 - 145 |

| Imine C=N | 140 - 160 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically over two or three bonds). In the case of this compound, COSY would be instrumental in tracing the connectivity within the aromatic rings, showing correlations between adjacent ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal by linking it to its attached proton. For instance, the signal for the benzylic carbons would show a cross-peak with the singlet at ~4.50 ppm in the proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the imine proton should show a correlation to the ipso-carbon of the benzaldehyde-derived phenyl ring and to the benzylic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the conformation and stereochemistry of the molecule. For instance, NOESY could reveal spatial proximities between the benzylic protons and the protons of the aromatic rings, offering insights into the preferred rotational conformations around the N-CH₂ and N-N bonds.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Characteristic Stretching Frequencies of C=N, C-N, and Aromatic Moieties

The IR and Raman spectra of this compound would be dominated by several characteristic stretching frequencies.

C=N Stretch: The stretching vibration of the imine (C=N) bond is a key diagnostic feature and typically appears in the region of 1620-1690 cm⁻¹ in the IR spectrum. Its intensity can vary, and its exact position is sensitive to the electronic nature of the substituents on the carbon and nitrogen atoms.

C-N Stretch: The C-N single bond stretching vibrations are generally found in the range of 1000-1350 cm⁻¹ . In this compound, there are two types of C-N bonds: the N-CH₂ (aliphatic) and the N-N bonds, which may give rise to distinct absorptions in this region.

Aromatic C-H and C=C Stretches: The aromatic rings will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ . The C=C stretching vibrations within the aromatic rings typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| C=N (Imine) | Stretch | 1620 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1350 |

Note: This table provides general ranges for the characteristic vibrational frequencies.

Conformational Insights from Vibrational Spectra

The vibrational spectra can also offer insights into the conformational preferences of this compound. The presence of multiple bands in regions associated with specific functional groups could indicate the existence of different conformers in the sample. For instance, variations in the dihedral angles around the C-N and N-N bonds could lead to slightly different vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to deduce the most stable geometry of the molecule. fudan.edu.cn The fine structure of the aromatic C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can also be sensitive to the substitution pattern and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, mass spectrometry reveals both the molecular ion and a characteristic pattern of fragment ions, which provides valuable information about its molecular structure.

While a full, detailed mass spectrum for pure this compound is not widely published, analysis of mixtures containing this compound has provided insight into its mass spectrometric behavior. psu.edu The molecular ion (M+) peak would be expected at an m/z corresponding to its molecular weight (C21H20N2, approx. 300.4 g/mol ).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass to a very high degree of accuracy. For this compound, with a chemical formula of C21H20N2, the theoretical exact mass can be calculated. While specific experimental HRMS data for this compound is not available in the cited literature, the technique is standard for confirming the identity of newly synthesized compounds. nih.govacs.org

HRMS analysis would differentiate the compound from other molecules that might have the same nominal mass but a different elemental formula. The expected high-resolution mass provides an unambiguous confirmation of the compound's chemical formula.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₂₁H₂₀N₂ | [M+H]⁺ | 301.1705 |

| C₂₁H₂₀N₂ | [M+Na]⁺ | 323.1524 |

| C₂₁H₂₀N₂ | [M]⁺• | 300.1626 |

Fragmentation Pathways and Their Mechanistic Interpretation

The fragmentation pattern in mass spectrometry provides a "fingerprint" of a molecule and allows for detailed structural elucidation. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the nitrogen-nitrogen bond and the bonds to the benzyl groups.

A dominant fragmentation pathway involves the cleavage of the N-N bond, which is relatively weak. Another very common fragmentation is the loss of a benzyl group to form the stable benzyl cation.

Key observed fragments in spectra of related compounds include:

m/z 91 : This is a very common and often abundant peak in the mass spectra of compounds containing a benzyl group. It corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), which is formed by the cleavage of the benzyl group and subsequent rearrangement into a stable aromatic cation. psu.edu

[M-91]⁺ : Loss of a benzyl radical (•CH₂C₆H₅) from the molecular ion would result in a fragment ion.

[M-105]⁺ : This fragment could arise from the cleavage of the C-N bond between the benzaldehyde moiety and the hydrazone nitrogen, with a hydrogen transfer.

m/z 77 : The phenyl cation ([C₆H₅]⁺), resulting from the fragmentation of the benzaldehyde ring structure. miamioh.edu

Table 2: Proposed Key Fragment Ions for this compound in MS

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 300 | [C₂₁H₂₀N₂]⁺• | Molecular Ion |

| 209 | [C₁₄H₁₃N₂]⁺ | Loss of a benzyl radical (M - 91) |

| 105 | [C₇H₅O]⁺ or [C₇H₇N]⁺ | Cleavage of N-N bond or other rearrangements |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.govyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate a precise map of electron density and thus build a model of the molecular structure.

Although a specific, publicly available crystal structure for this compound was not identified in the searched literature, the technique would provide unparalleled detail on its solid-state conformation. Studies on other benzaldehyde derivatives demonstrate the power of this technique in understanding molecular geometry and intermolecular forces. nih.govrsc.org

Precise Bond Lengths, Bond Angles, and Torsional Angle Determination

A crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsional angles. This data would reveal the planarity of the different parts of the molecule and the relative orientation of the three phenyl rings. The imine bond (C=N) and the nitrogen-nitrogen single bond (N-N) are of particular interest for understanding the electronic and steric properties of the hydrazone linkage.

Based on data from similar structures, the expected values would provide insight into the molecule's geometry. For example, the C=N-N linkage would define a key plane within the molecule, with the benzyl and phenyl groups adopting specific torsional angles to minimize steric hindrance.

Table 3: Expected Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C=N | ~1.28 Å |

| Bond Length | N-N | ~1.40 Å |

| Bond Length | N-C (benzyl) | ~1.47 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | C=N-N | ~116-120° |

| Bond Angle | N-N-C (benzyl) | ~115-119° |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by intermolecular interactions. For this compound, which lacks strong hydrogen bond donors, the packing would primarily be directed by weaker forces such as van der Waals forces, C-H···π interactions, and π-π stacking. rsc.orgchemicalbook.com

π-π Stacking : The multiple aromatic rings in the molecule would likely facilitate stacking interactions between adjacent molecules, contributing significantly to the stability of the crystal lattice.

C-H···π Interactions : Hydrogen atoms on the benzyl and phenyl groups can act as weak donors, interacting with the electron-rich π systems of nearby aromatic rings.

Hydrogen Bonding : Classical hydrogen bonds would not be present. However, the nitrogen atoms could act as very weak hydrogen bond acceptors if co-crystallized with a suitable donor solvent.

Analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and predicting its physical properties, such as melting point and solubility. fudan.edu.cnnih.gov

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions.

The chromophore of this compound consists of the three aromatic rings and the conjugated C=N double bond. This extended system of conjugation is expected to result in strong absorption bands in the UV region. While a specific spectrum for this compound is not provided in the search results, data for benzaldehyde and other aromatic compounds can be used for comparison. Benzaldehyde itself shows a strong absorption around 240-250 nm (a π→π* transition) and a weaker, longer-wavelength absorption corresponding to an n→π* transition. researchgate.netphotochemcad.com

For this compound, the extended conjugation is likely to shift the primary π→π* absorption to a longer wavelength (a bathochromic shift) compared to benzaldehyde.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax (nm) | Associated Chromophore |

|---|---|---|

| π→π* | ~250-300 nm | Phenyl and benzyl rings, C=N bond |

| n→π* | >300 nm (weak) | Lone pair on nitrogen atoms |

Chromophore Analysis and n→π* and π→π* Transitions

The chromophore of this compound is primarily composed of the benzylideneamino group (>C=N-) conjugated with the phenyl ring. This system gives rise to characteristic electronic transitions in the ultraviolet-visible region. The electronic spectrum is dominated by two main types of transitions: π→π* and n→π*.

The π→π* transitions are typically of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the conjugated system extending over the benzene (B151609) ring and the C=N double bond is responsible for these absorptions. These transitions are expected to appear at shorter wavelengths with high molar absorptivity. For comparison, the UV absorption spectrum of benzaldehyde in water shows a maximum wavelength (λmax) at 248 nm, which is assigned to a π→π* transition. researchgate.net In related hydrazone compounds, bands corresponding to the π→π* transition of the azomethine group and the aromatic rings are observed. frontiersin.orgnih.gov

The n→π* transitions involve the excitation of a non-bonding electron, in this case, from the lone pair on the nitrogen atom of the azomethine group, to a π* antibonding orbital. These transitions are characteristically of much lower intensity compared to π→π* transitions and appear at longer wavelengths. The presence of the lone pair on the nitrogen atom in the >C=N- group makes this transition possible. nih.gov In similar hydrazone structures, these n→π* transitions are often observed as shoulders on the main absorption bands or as weak, broad bands at the longer wavelength end of the spectrum. nih.gov For instance, in some heterocyclic hydrazones, the n→π* transitions associated with the imine group (C=N) are observed as broad bands at around 350 nm. nih.gov

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. This effect is particularly pronounced for compounds like this compound, which possess both non-bonding electrons and a polarizable π-system. The study of solvent effects provides valuable insights into the nature of the electronic transitions.

π→π Transitions:* In the case of π→π* transitions, the excited state is generally more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). youtube.com

n→π Transitions:* For n→π* transitions, the ground state is typically more polar than the excited state due to the presence of the lone pair of electrons. Polar solvents, especially those capable of hydrogen bonding, will stabilize the ground state to a greater extent through interactions like hydrogen bonding with the nitrogen lone pair. This increases the energy required for the n→π* transition, causing a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift). youtube.comyoutube.com

Expected Solvent Effects on the Electronic Spectra of this compound

| Solvent | Polarity (Dielectric Constant) | Expected Shift for n→π* Transition | Expected Shift for π→π* Transition |

|---|---|---|---|

| Hexane (B92381) | 1.88 | Reference (Longer λ) | Reference (Shorter λ) |

| Chloroform | 4.81 | Blue Shift | Red Shift |

| Ethanol (B145695) | 24.55 | Stronger Blue Shift | Stronger Red Shift |

| Acetonitrile (B52724) | 37.5 | Strong Blue Shift | Strong Red Shift |

| Water | 80.1 | Strongest Blue Shift | Strongest Red Shift |

This table illustrates the theoretically expected shifts based on the principles of solvatochromism. The magnitude of the shifts would require experimental determination.

Theoretical and Computational Chemistry Studies of Benzaldehyde Dibenzylhydrazone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For benzaldehyde (B42025) dibenzylhydrazone, DFT would be the primary method for determining its most stable three-dimensional structure. The process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Various functionals, such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-31G(d,p) or larger), would be used to calculate the electronic energy and its gradient with respect to atomic positions. The resulting optimized geometry would provide key structural parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Structural Parameters for Benzaldehyde Dibenzylhydrazone

| Parameter | Predicted Value |

|---|---|

| C=N Bond Length (Å) | ~1.28 - 1.30 |

| N-N Bond Length (Å) | ~1.35 - 1.38 |

| C-N-N Bond Angle (°) | ~118 - 122 |

| Phenyl Ring Dihedral Angles (°) | Variable, depending on steric hindrance |

Note: This table is illustrative and not based on actual published data for this compound.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more precise determination of the electronic structure, ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. While computationally more demanding than DFT, these methods provide a higher level of accuracy for electronic energies and properties, serving as a benchmark for DFT results. These calculations would be particularly useful for refining the understanding of electron correlation effects within the molecule, which are crucial for accurately describing its electronic behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most likely sites for electrophilic and nucleophilic attack.

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

| Property | Description | Predicted Location of High Density |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Likely delocalized over the hydrazone linkage and benzyl (B1604629) groups. |

| LUMO | Lowest Unoccupied Molecular Orbital | Expected to be centered on the benzaldehyde phenyl ring and the C=N bond. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | A larger gap would suggest higher kinetic stability. |

Note: This table represents expected trends for a hydrazone of this type and is not derived from specific calculations on this compound.

Nuclear Quadrupole Coupling Constants (NQCC) as Electronic Probes

For nuclei with a spin quantum number greater than 1/2 (such as ¹⁴N), Nuclear Quadrupole Resonance (NQR) spectroscopy can provide detailed information about the local electronic environment. The interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus gives rise to the Nuclear Quadrupole Coupling Constant (NQCC). Theoretical calculations of NQCCs for the nitrogen atoms in the hydrazone moiety of this compound would offer a sensitive probe of the electron density distribution and bonding characteristics around these key atoms. Comparing calculated NQCCs with potential experimental data would provide a stringent test of the accuracy of the computational model.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into the conformational landscape and flexibility of a molecule.

Analysis of Rotational Barriers and Conformational Equilibria

The presence of multiple single bonds in this compound, particularly around the hydrazone linkage and the benzyl groups, suggests a rich conformational landscape. MD simulations, using a suitable force field, would allow for the exploration of different conformations accessible at a given temperature. By analyzing the simulation trajectory, it would be possible to identify the most populated conformational states and the energy barriers for rotation around key bonds. This analysis would be crucial for understanding how the molecule behaves in a dynamic environment, such as in solution, and how its shape can influence its interactions with other molecules.

Solvation Effects on Molecular Behavior

The chemical behavior of molecules, including this compound, is significantly influenced by their surrounding solvent environment. Computational chemistry provides powerful tools to simulate and understand these solvation effects at a molecular level. The choice of solvent can alter a molecule's geometric structure, electronic properties, and reactivity. Theoretical studies often employ models like the Polarizable Continuum Model (PCM) or the Solvation Model Density (SMD) to account for the influence of different solvents.

In computational studies of hydrazone derivatives, solvents are chosen to mimic different environments, such as polar (e.g., water) and non-polar or lipid-like (e.g., pentyl ethanoate) media. Research has shown that hydrazones can exhibit positive solvatochromism, meaning their maximum absorption wavelength (λmax) shifts depending on the solvent's polarity. This phenomenon is critical in the design of materials with specific optical properties.

Furthermore, the solvent can dictate the preferred mechanism of a chemical reaction. For instance, in studies of radical scavenging by hydrazone compounds, the Hydrogen Atom Transfer (HAT) mechanism was found to be the most favorable pathway in the gas phase, whereas the Sequential Proton Loss Electron Transfer (SPLET) mechanism was preferred in a polar solvent like water. This shift is attributed to the solvent's ability to stabilize charged intermediates formed during the SPLET process. Molecular descriptors, which quantify various electronic properties, are also sensitive to the solvent. As shown in the table below, properties like the HOMO-LUMO energy gap, ionization potential, and electron affinity of hydrazones vary between the gas phase and different solvent environments.

| Descriptor | Gas Phase | Water | Pentyl Ethanoate |

|---|---|---|---|

| HOMO Energy | -7.10 | -6.95 | -7.01 |

| LUMO Energy | -1.05 | -1.12 | -1.09 |

| Energy Gap (ΔE) | 6.05 | 5.83 | 5.92 |

| Ionization Potential (IP) | 7.10 | 6.95 | 7.01 |

| Electron Affinity (EA) | 1.05 | 1.12 | 1.09 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving compounds like this compound. By modeling the potential energy surface (PES) of a reaction, researchers can identify the most probable pathways, intermediates, and transition states. This approach allows for a systematic investigation of various possible mechanisms, such as the hydrazone exchange process or radical scavenging reactions.